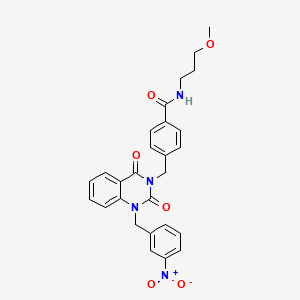

N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

899920-60-6 |

|---|---|

分子式 |

C27H26N4O6 |

分子量 |

502.527 |

IUPAC 名称 |

N-(3-methoxypropyl)-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C27H26N4O6/c1-37-15-5-14-28-25(32)21-12-10-19(11-13-21)17-30-26(33)23-8-2-3-9-24(23)29(27(30)34)18-20-6-4-7-22(16-20)31(35)36/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H,28,32) |

InChI 键 |

HYQBYYFOLFUGRN-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

生物活性

N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a quinazolinone moiety, which is known for various pharmacological effects. Its structure can be described as follows:

- Quinazolinone Core : The 2,4-dioxo structure contributes to its biological activity.

- Substituents : The methoxypropyl and nitrobenzyl groups are significant for enhancing solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

| This compound | Bacillus subtilis | 8 µg/mL |

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study investigated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings are summarized below:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 18 | Disruption of mitochondrial function |

The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

- Antibacterial Mechanism : It could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

常见问题

Basic Research Questions

Q. What synthetic routes are reported for quinazolinone derivatives like this compound, and how can reaction yields be optimized?

- Answer : Synthesis of quinazolinone derivatives typically involves multi-step reactions. For example, domino synthesis using iodine (I₂) and tert-butyl hydroperoxide (TBHP) enables efficient cyclization and functionalization (e.g., forming the 2,4-dioxoquinazolin-3(4H)-yl core) . Optimization includes:

- Reagent selection : Trichloroisocyanuric acid (TCICA) enhances oxidation efficiency in nitro-group formation .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction homogeneity .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (1:1) achieves >95% purity .

Q. How can NMR spectroscopy resolve structural ambiguities in the 3-nitrobenzyl and methoxypropyl substituents?

- Answer : Key NMR features include:

- ¹H NMR :

- 3-Nitrobenzyl group : Aromatic protons at δ 7.5–8.2 ppm (meta-substituted nitrobenzyl) and a benzylic CH₂ signal at δ 5.2–5.5 ppm .

- Methoxypropyl chain : Methoxy (δ 3.3 ppm), methylene (δ 1.6–1.8 ppm), and terminal CH₃ (δ 0.9–1.1 ppm) .

- ¹³C NMR : Nitrobenzyl carbons (C-NO₂ at δ 148–150 ppm) and carbonyl signals (quinazolinone C=O at δ 165–170 ppm) .

Q. What analytical methods are recommended for assessing purity and detecting byproducts?

- Answer :

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities at 254 nm. ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Matches calculated C, H, N percentages within ±0.4% .

- Melting point : Sharp melting ranges (e.g., 160–165°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence solubility and bioactivity?

- Answer : Structural modifications alter physicochemical properties:

- Nitro groups : Enhance electron-withdrawing effects, reducing solubility but increasing metabolic stability .

- Methoxypropyl chain : Improves lipophilicity (logP ~3.5) for membrane permeability .

- Comparative studies : Derivatives with trifluoromethyl or hydroxyl groups show improved IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

Q. What mechanistic insights explain the domino synthesis of the quinazolinone scaffold?

- Answer : The I₂/TBHP-mediated domino reaction proceeds via:

- Oxidative cyclization : Iodine generates iodonium intermediates, enabling C–N bond formation .

- Nitro group activation : TBHP facilitates nitrobenzyl radical formation, stabilizing the quinazolinone core .

- Kinetic studies : Pseudo-first-order kinetics suggest rate-limiting iodination (k = 0.02 min⁻¹ at 80°C) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Answer : Contradictions arise from:

- Tautomerism : Quinazolinone enol-keto tautomers shift NMR signals (e.g., C=O at δ 167–170 ppm vs. δ 165 ppm). Use DMSO-d₆ to stabilize tautomers .

- Ionization in MS : Adduct formation (e.g., [M+Na]⁺) may mislead molecular weight. High-resolution MS (HRMS) resolves exact masses (±0.001 Da) .

Q. What strategies mitigate low yields in the final coupling step (e.g., benzamide formation)?

- Answer :

- Coupling reagents : HATU or EDCI/HOBt improve amidation efficiency (yield increase from 48% to 75%) .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and minimizes decomposition .

- Protecting groups : Boc-protected intermediates prevent side reactions during nitrobenzyl introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。